Geniposidic acid

Overview

Description

Geniposidic acid (GA) is a natural iridoid glucoside found in a variety of plants . It has been reported to have anti-inflammatory and anti-cancer properties, and is known to be effective for jaundice and hepatic disorders .

Synthesis Analysis

Geniposidic acid and its derivatives have been synthesized from compounds isolated from Gardenia jasminoides Ellis . The synthesis process involves the modification of functional groups, which significantly attenuates the apoptosis effect of genipin .Molecular Structure Analysis

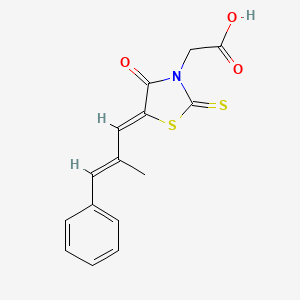

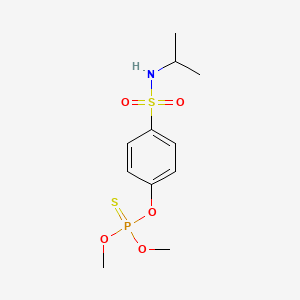

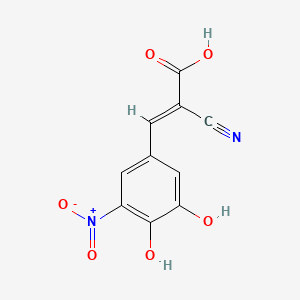

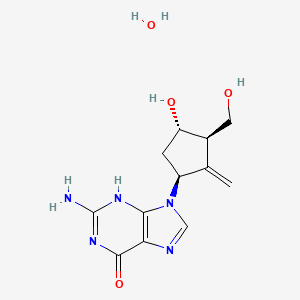

The molecular formula of Geniposidic acid is C16H22O10, and its molecular weight is 374.34 . The structure of Geniposidic acid is complex, with multiple functional groups contributing to its bioactivity .Chemical Reactions Analysis

Geniposidic acid has been found to have significant effects on various biological processes. For instance, it has been shown to decrease free fatty acid-induced lipid buildup and high reactive oxygen species levels, reverse the decrease in mitochondrial membrane potential, and increase the cellular reduced glutathione/oxidized glutathione disulfide ratio .Physical And Chemical Properties Analysis

Geniposidic acid is a powder form substance . It is stored at a temperature of 2-8°C . The compound is soluble in water and has a strong biological activity .Scientific Research Applications

Anti-Aging Effects

Geniposidic acid has been found to exert anti-aging effects through antioxidative stress and autophagy induction . It increases the activities and gene expression levels of superoxide dismutase (SOD), reduces the contents of reactive oxygen species (ROS) and malondialdehyde (MDA), and improves the survival rate of yeast under oxidative stress .

Antioxidative Stress

Geniposidic acid mitigates cellular oxidative stress by activating the AKT/NRF2 signaling pathway . It has been identified as the most abundant component in Eucommia ulmoides Oliver staminate flower tea extract, which has shown to relieve oxidative stress in H2O2-induced HaCaT cells .

Autophagy Induction

The anti-aging effect of Geniposidic acid involves autophagy induction . The free green fluorescent protein (GFP) signal from the cleavage of GFP-Atg8 was increased by Geniposidic acid .

Production of Gardenia Red Pigment

Geniposidic acid can be hydrolyzed to produce genipinic acid, which reacts with certain amino acids to produce gardenia red pigment . This process has been optimized and the pigment can be purified by macroporous resin .

Anti-Cancer Properties

Geniposidic acid has been investigated for its anti-cancer properties . It has been found to exert anti-proliferative and apoptotic activities via different molecular targets and pathways .

Antioxidant Properties

Geniposidic acid has strong antioxidant properties . It has been found to scavenge reactive oxygen species (ROS) and stimulate the NRF2 antioxidative response in human keratinocytes HaCaT treated by H2O2 .

Mechanism of Action

Target of Action

Geniposidic acid (GPA) is a bioactive compound that primarily targets the Farnesoid X receptor (FXR) . FXR is a promising therapeutic target for bone metabolism diseases . Additionally, GPA has been found to target isocitrate dehydrogenase (IDH)1 and IDH2 .

Mode of Action

GPA interacts with its targets to exert various effects. It activates FXR, which promotes bone formation and treats osteoporosis . In vitro, GPA reduces the miR-144-5p level, directly acting on IDH1 and IDH2, and improves the function of Enmh cells by modulating the TCA cycle in an ethanol-induced hepatocyte apoptosis model .

Biochemical Pathways

The mechanisms of action of GPA mainly include anti-oxidation, anti-inflammation, and the regulation of apoptosis . It has been reported that GPA activates a PI3K/AKT/GAP43 regulatory axis to alleviate Alzheimer’s disease progression in mice . Furthermore, GPA has been found to induce apoptosis in various cell lines through the activation of mitogen-activated protein kinase members and the mitochondrial pathway .

Pharmacokinetics

The pharmacokinetics of GPA involves how the compound is absorbed, distributed, metabolized, and excreted in the body . .

Result of Action

GPA administration significantly improves cognitive impairment, reduces Aβ accumulation and neuronal apoptosis in Alzheimer’s disease mice, and alleviates inflammation and axonal injury of Aβ1-42-induced neurons . It also enhances the osteogenic activity and mineralization of osteoblasts .

Action Environment

Environmental factors can influence the extraction and thus the bioavailability of GPA. For instance, annual sunshine duration has been found to be significantly and positively correlated to the contents of GPA . Furthermore, altitude has been reported to influence the content of active substances like GPA .

Safety and Hazards

properties

IUPAC Name |

(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h1,5,7,9-13,15-21H,2-4H2,(H,22,23)/t7-,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDOESGVOWAULF-OGJQONSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182091 | |

| Record name | Geniposidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Geniposidic acid | |

CAS RN |

27741-01-1 | |

| Record name | Geniposidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27741-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geniposidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027741011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geniposidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27741-01-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)